molecular formula C10H14ClNS B2879647 3-Phenylthiomorpholine;hydrochloride CAS No. 2460750-63-2

3-Phenylthiomorpholine;hydrochloride

Cat. No.: B2879647
CAS No.: 2460750-63-2
M. Wt: 215.74
InChI Key: ZJWRUTVHCYOOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylthiomorpholine;hydrochloride is a chemical compound with the molecular formula C10H14ClNS. It is a derivative of thiomorpholine, where a phenyl group is attached to the nitrogen atom, and it is combined with hydrochloride to form a salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylthiomorpholine;hydrochloride typically involves the reaction of thiomorpholine with a phenylating agent under controlled conditions. One common method is the reaction of thiomorpholine with phenyl chloride in the presence of a base, such as sodium hydroxide, to form 3-Phenylthiomorpholine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Phenylthiomorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to thiomorpholine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various substituted phenylthiomorpholine derivatives.

Scientific Research Applications

3-Phenylthiomorpholine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenylthiomorpholine;hydrochloride involves its interaction with specific molecular targets. The phenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the phenyl group.

    Phenylmorpholine: Similar structure but with an oxygen atom instead of sulfur.

    Phenylpiperazine: Contains a similar phenyl group but with a different ring structure.

Uniqueness

3-Phenylthiomorpholine;hydrochloride is unique due to the presence of both a phenyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenylthiomorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWRUTVHCYOOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.